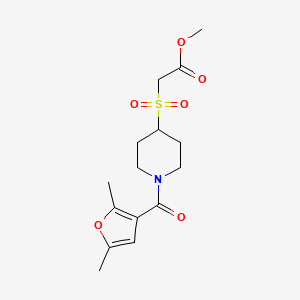

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-10-8-13(11(2)22-10)15(18)16-6-4-12(5-7-16)23(19,20)9-14(17)21-3/h8,12H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVXUKQUBPHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylfuran-3-carbonyl chloride with piperidine, followed by sulfonylation and esterification . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible therapeutic effects.

Industry: The compound may be used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of piperidine/piperazine derivatives with sulfonamide or sulfonyl functional groups. Below is a comparative analysis with structurally related molecules from published literature:

Table 1: Structural Comparison

Key Observations :

- The target compound’s dimethylfuran carbonyl group distinguishes it from benzhydryl (6d) or phenyl () substituents in analogs. Furan’s electron-rich nature may enhance binding to aromatic pockets in biological targets compared to benzene derivatives.

- Unlike sulfamoyl amino groups in compounds, the sulfonyl acetate in the target compound offers improved hydrolytic stability and solubility due to the ester moiety .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s sulfonyl acetate group likely enhances aqueous solubility compared to tert-butoxycarbonyl (Boc) or benzhydryl-containing analogs.

- Higher melting points in compounds (e.g., 6d: 132–230°C) suggest stronger crystalline packing due to sulfamoyl amino and benzhydryl groups .

Comparison with Compounds :

- Compounds in (e.g., 6d–6l) were synthesized via nucleophilic substitution or coupling reactions, yielding 40–75% isolated products. Their purification relied on TLC and NMR (¹H, ¹³C, ¹⁹F) .

- The target compound may require milder conditions due to the furan’s sensitivity to strong acids/bases.

Pharmacological and Biochemical Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

- Sulfonamide/sulfonyl groups : Common in protease inhibitors (e.g., HIV-1 protease) due to hydrogen-bonding capabilities .

Biological Activity

Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a piperidine moiety, and a sulfonyl group, which contribute to its distinct chemical properties. The compound can be synthesized through several methods, typically involving the reaction of 2,5-dimethylfuran-3-carbonyl chloride with piperidine, followed by sulfonylation and esterification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing various cellular processes. Research indicates that it can affect signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human liver cancer cells (HepG2) through the activation of caspase pathways .

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is believed to be mediated through the inhibition of NF-kB signaling pathways .

- Neuroprotective Properties : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in HepG2 cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study: Anticancer Efficacy

In a study examining the anticancer potential of this compound, researchers treated HepG2 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers such as cleaved PARP and activated caspases . This suggests that the compound may serve as a lead candidate for developing novel anticancer therapies.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This was associated with decreased activation of NF-kB signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.